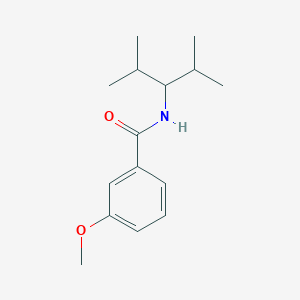amino]ethanol](/img/structure/B5758822.png)
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinazoline family of compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as by modulating neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and viruses, and modulate neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol in lab experiments is its broad range of therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities, and has also been investigated for its potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration route for the compound in various therapeutic applications. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of therapeutic activities, including anticancer, antifungal, and antiviral activities, as well as its potential use in the treatment of neurological disorders, make it an attractive candidate for further research. However, further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol involves the reaction of 2-(2-fluorophenyl)quinazolin-4-amine with formaldehyde and methylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2-[[2-(2-fluorophenyl)quinazolin-4-yl]-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-21(10-11-22)17-13-7-3-5-9-15(13)19-16(20-17)12-6-2-4-8-14(12)18/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXWQAJMSNZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)

![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)

![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)

![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
